molecular formula C14H15Cl2NO B5219689 N-(2-bicyclo[2.2.1]heptanyl)-2,6-dichlorobenzamide

N-(2-bicyclo[2.2.1]heptanyl)-2,6-dichlorobenzamide

Cat. No.: B5219689
M. Wt: 284.2 g/mol
InChI Key: OTDGJRIHNWDMMQ-UHFFFAOYSA-N
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Description

N-(2-bicyclo[221]heptanyl)-2,6-dichlorobenzamide is a compound that features a bicyclic structure, specifically a bicyclo[221]heptane moiety, attached to a 2,6-dichlorobenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bicyclo[2.2.1]heptanyl)-2,6-dichlorobenzamide typically involves the reaction of 2,6-dichlorobenzoyl chloride with a bicyclo[2.2.1]heptane derivative. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to ensure high yields and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(2-bicyclo[2.2.1]heptanyl)-2,6-dichlorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(2-bicyclo[2.2.1]heptanyl)-2,6-dichlorobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-bicyclo[2.2.1]heptanyl)-2,6-dichlorobenzamide involves its interaction with specific molecular targets. The bicyclic structure allows for a unique binding affinity to certain receptors or enzymes, potentially inhibiting their activity. This compound may interfere with signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-bicyclo[2.2.1]heptanyl)-2,6-dichlorobenzamide is unique due to its specific combination of a bicyclic structure with a dichlorobenzamide group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-(2-bicyclo[2.2.1]heptanyl)-2,6-dichlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15Cl2NO/c15-10-2-1-3-11(16)13(10)14(18)17-12-7-8-4-5-9(12)6-8/h1-3,8-9,12H,4-7H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTDGJRIHNWDMMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2NC(=O)C3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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